![molecular formula C21H16ClF3N2O2 B2593817 4-{[3-氯-5-(三氟甲基)-2-吡啶基]甲基}苯基 N-(4-甲基苯基)氨基甲酸酯 CAS No. 339020-34-7](/img/structure/B2593817.png)

4-{[3-氯-5-(三氟甲基)-2-吡啶基]甲基}苯基 N-(4-甲基苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

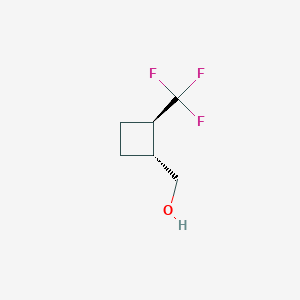

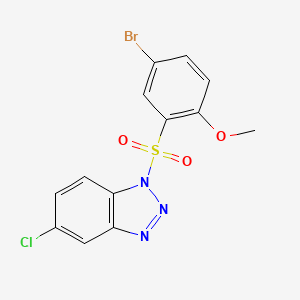

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methods. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . The intermediate was formed by a Pd-catalyzed coupling reaction between intermediate and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis

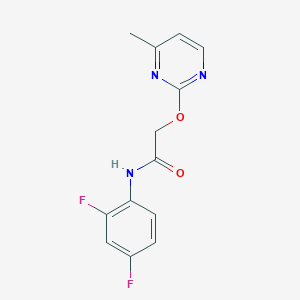

The molecular structure of this compound is complex, involving a trifluoromethyl group attached to a pyridine ring, which is further linked to a phenyl ring through a methyl group . The phenyl ring is also attached to a carbamate group, which includes a N-(4-methylphenyl) group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Pd-catalyzed coupling reactions and hydrolysis . These reactions are crucial for forming the desired product.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are typically crystalline solids with specific melting points . They also have specific densities, partition coefficients, and solubilities in various solvents .科学研究应用

Agrochemicals

The synthesis and application of trifluoromethylpyridines (TFMPs) play a pivotal role in the agrochemical industry. TFMP derivatives, including the compound you’ve mentioned, are used to protect crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds owe their biological activities to the combination of the unique physicochemical properties of the fluorine atom and the distinctive characteristics of the pyridine moiety .

Pharmaceuticals

Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and many others are currently undergoing clinical trials. The fluorine atom’s influence on drug properties, such as lipophilicity and metabolic stability, contributes to the success of these compounds. Researchers continue to explore novel applications of TFMP derivatives in drug discovery .

Veterinary Products

In addition to human medicine, TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds demonstrate promise in addressing animal health issues, thanks to their unique chemical properties .

Vapor-Phase Reactions

TFMPs are also valuable in vapor-phase reactions. Their reactivity and stability make them suitable for various synthetic processes, including those involving vapor-phase conditions .

Intermediate Synthesis

The compound you’ve mentioned serves as an intermediate for the synthesis of other valuable chemicals. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate, can be obtained in good yield via a simple one-step reaction. Researchers leverage such intermediates to create novel compounds with diverse applications .

Antibacterial Research

While not directly related to the compound itself, research involving TFMP derivatives sheds light on antibacterial mechanisms. Some derivatives target enzymes involved in bacterial fatty acid biosynthesis, specifically acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferase (PPTase). Understanding these interactions is crucial for developing effective antibacterial agents .

未来方向

作用机制

Target of Action

The primary target of the compound [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal functioning of the bacteria, thereby thwarting bacterial growth .

Biochemical Pathways

The compound [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate affects the biochemical pathways involving PPTases . By inhibiting these enzymes, it attenuates secondary metabolism in bacteria . The downstream effects of this inhibition are yet to be fully understood.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate have been studied . These properties, along with its in vivo pharmacokinetic profiles, contribute to its bioavailability .

Result of Action

The molecular and cellular effects of the action of [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate include the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The action, efficacy, and stability of [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli

属性

IUPAC Name |

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N2O2/c1-13-2-6-16(7-3-13)27-20(28)29-17-8-4-14(5-9-17)10-19-18(22)11-15(12-26-19)21(23,24)25/h2-9,11-12H,10H2,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISCYBWZDPJNJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorobenzyl)-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2593734.png)

![1-Cyclopropyl-2-(thieno[3,2-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2593738.png)

![1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol](/img/structure/B2593741.png)

![1-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLCYCLOPENTANE-1-CARBOXYLIC ACID, Mixture of diastereomers](/img/structure/B2593749.png)

![3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride](/img/structure/B2593753.png)